molecular formula C15H12N8O2 B5316528 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide

Cat. No.: B5316528
M. Wt: 336.31 g/mol
InChI Key: YEGNUAMLWQCPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide, also known as ANA-12, is a small molecule inhibitor of the TrkB receptor. TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in the growth, development, and survival of neurons in the brain. ANA-12 has been shown to be a useful tool in studying the role of BDNF and TrkB in various physiological and pathological conditions.

Mechanism of Action

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide is a competitive inhibitor of the TrkB receptor. It binds to the ATP-binding site of the receptor, preventing the binding of BDNF. This results in the inhibition of downstream signaling pathways that are activated by BDNF binding to TrkB. The specific downstream effects of this compound depend on the cell type and the context of the experiment.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and experimental systems. In general, this compound inhibits the downstream signaling pathways that are activated by BDNF binding to TrkB. This can result in a decrease in cell survival, neurite outgrowth, and synaptic plasticity, among other effects. This compound has also been shown to have anti-inflammatory effects in some contexts.

Advantages and Limitations for Lab Experiments

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has several advantages as a tool for studying BDNF and TrkB signaling. It is a small molecule inhibitor that can be easily administered to cells or animals. It is highly specific for TrkB and does not affect other neurotrophin receptors or other signaling pathways. However, this compound has some limitations as well. It is not a perfect inhibitor, and some residual TrkB activity may remain even at high concentrations of this compound. Additionally, this compound may have off-target effects in some experimental systems.

Future Directions

There are several future directions for research involving 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide. One area of interest is the role of BDNF and TrkB signaling in neurodegenerative diseases. This compound has been shown to be effective in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease, and further research is needed to determine whether this compound or other TrkB inhibitors could be useful in treating these diseases in humans. Another area of interest is the role of BDNF and TrkB signaling in addiction and other psychiatric disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine whether TrkB inhibitors could be useful in treating addiction in humans. Finally, there is interest in developing more potent and specific TrkB inhibitors that could be used in a clinical setting.

Synthesis Methods

The synthesis of 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide involves a series of chemical reactions starting with commercially available starting materials. The synthesis was first reported by Carmichael et al. in 2010. The method involves the preparation of a key intermediate, followed by a coupling reaction with naphthalene-1-acetic acid to yield this compound. The overall yield of the synthesis is around 10%.

Scientific Research Applications

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been used extensively in scientific research to study the role of BDNF and TrkB in various physiological and pathological conditions. This compound has been shown to be effective in blocking the binding of BDNF to TrkB, which allows researchers to study the downstream effects of BDNF signaling in a more controlled manner. This compound has been used in studies of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as in studies of depression, anxiety, and addiction.

Properties

IUPAC Name

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)tetrazol-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8O2/c16-14-13(19-25-20-14)15-18-21-22-23(15)8-12(24)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,16,20)(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGNUAMLWQCPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=NN=N3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.